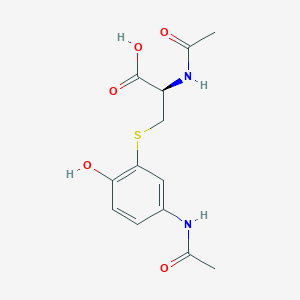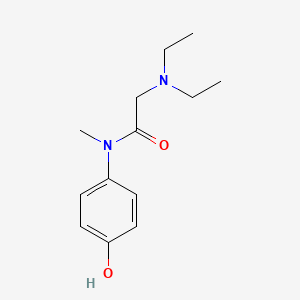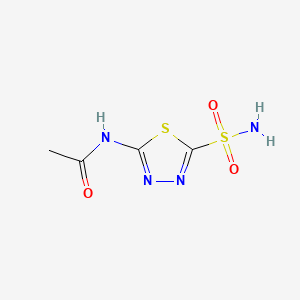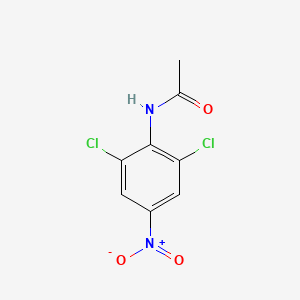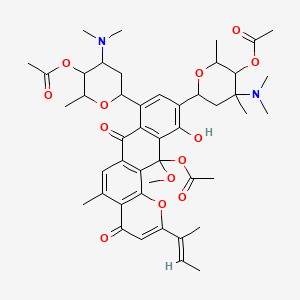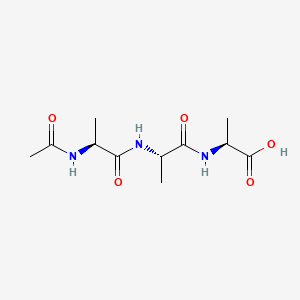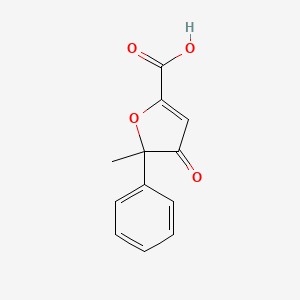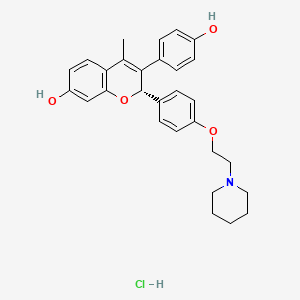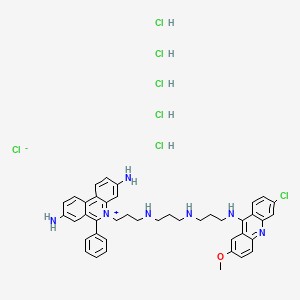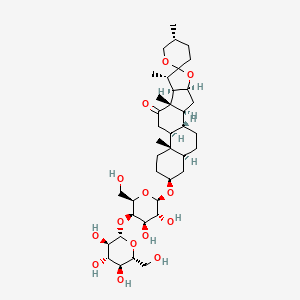
Agavoside B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agavoside B is a steroidal saponin, a class of organic compounds characterized by their structure, which includes a steroid aglycone moiety. The steroidal aglycone in this compound is typically a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative . This compound is known for its presence in certain plant species, particularly those in the Agave genus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Agavoside B involves the glycosylation of hecogenin, a steroidal sapogenin. The process typically includes the following steps:
Glycosylation Reaction: Hecogenin is reacted with a glycosyl donor, such as β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside, under acidic conditions to form this compound.
Purification: The product is purified using chromatographic techniques to isolate this compound from other reaction by-products.
Industrial Production Methods: Industrial production of this compound may involve the extraction of hecogenin from natural sources, followed by its glycosylation using optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions: Agavoside B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the aglycone moiety can be reduced to form alcohols.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the aglycone and sugar moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are used for hydrolysis.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Release of hecogenin and sugar moieties.
科学研究应用
Agavoside B has a wide range of applications in scientific research:
作用机制
The mechanism of action of Agavoside B involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Agavoside B is unique among steroidal saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Agavoside A: Another steroidal saponin with a different glycosylation pattern.
Hecogenin: The aglycone moiety of this compound, which lacks the glycosylation.
Diosgenin: A structurally related steroidal sapogenin with different biological activities.
This compound stands out due to its specific glycosylation and the resulting unique biological properties .
属性
CAS 编号 |
56857-66-0 |
|---|---|
分子式 |
C39H62O14 |
分子量 |
754.9 g/mol |
IUPAC 名称 |
16-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-26,28-36,40-41,43-47H,5-16H2,1-4H3 |
InChI 键 |
YEKZYRCPUZIPAI-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
手性 SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Agavoside B; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




